molecular formula C15H11NO3 B15231938 2-(m-Tolyloxy)isoindoline-1,3-dione

2-(m-Tolyloxy)isoindoline-1,3-dione

Cat. No.: B15231938
M. Wt: 253.25 g/mol
InChI Key: QSOMTAHVIJKBBU-UHFFFAOYSA-N
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Description

2-(m-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with m-toluidine in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(m-Tolyloxy)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticonvulsant and antipsychotic properties.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(m-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of dopamine receptors, which are crucial in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)isoindoline-1,3-dione
  • 2-(2-Phenylethyl)isoindoline-1,3-dione
  • 2-(4-Methoxyphenyl)isoindoline-1,3-dione

Uniqueness

2-(m-Tolyloxy)isoindoline-1,3-dione stands out due to its unique tolyloxy group, which imparts distinct chemical properties and biological activities. Compared to other isoindoline-1,3-dione derivatives, it exhibits enhanced binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(3-methylphenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-10-5-4-6-11(9-10)19-16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOMTAHVIJKBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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